Bienvenue dans la boutique en ligne BenchChem!

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Synthetic Intermediate Chemical Structure Lead Optimization

Secure your supply of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate, the critical pivalate-protected intermediate for SERM-focused benzopyran research. This exact compound is essential: the 7-pivalate ester uniquely withstands the Grignard conditions required for core scaffold assembly—generic esters like acetate fail. The 2-methoxy substituent on the phenyl ring defines the ERα/β binding profile, enabling the systematic exploration of ortho-substitution effects in the accessory binding cavity. Procure this specific intermediate to replicate the published synthetic route by Amari et al. and generate the targeted 'a' series of SERM compounds with fidelity.

Molecular Formula C21H20O5
Molecular Weight 352.386
CAS No. 303121-59-7
Cat. No. B2496076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate
CAS303121-59-7
Molecular FormulaC21H20O5
Molecular Weight352.386
Structural Identifiers
SMILESCC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC
InChIInChI=1S/C21H20O5/c1-21(2,3)20(23)26-13-9-10-15-18(11-13)25-12-16(19(15)22)14-7-5-6-8-17(14)24-4/h5-12H,1-4H3
InChIKeyGLUUGFLYQJANBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-Dimethylpropanoate (CAS 303121-59-7)


3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate (CAS 303121-59-7) is a synthetic chromen-4-one derivative characterized by a 3-(2-methoxyphenyl) substituent and a pivalate ester at the 7-position. It belongs to the 3-phenylbenzopyran class, a privileged scaffold in selective estrogen receptor modulator (SERM) research [1]. This compound is primarily documented as a protected synthetic intermediate, where the pivaloyl group is chosen for its ease of introduction and removal during the multi-step synthesis of biologically active benzopyrans [1]. Unlike its final deprotected or differently esterified analogs, this specific compound serves a critical and defined role in a synthetic pathway, making its procurement essential for research groups following or building upon this specific synthetic methodology [1].

Strategic Procurement Rationale for 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-Dimethylpropanoate


Generic substitution among 3-phenylbenzopyran derivatives is not feasible due to the profound impact of both the ester protecting group and the phenyl ring substitution on synthetic outcomes and biological activity. The pivaloyl ester at the 7-position is not a generic modification; it is specifically employed for its unique stability under the Grignard reaction conditions used to build the core scaffold, a role that less hindered esters like acetate or benzoate cannot fulfill [1]. Furthermore, the 2-methoxy substituent on the phenyl ring dictates the final molecule's interaction with the estrogen receptor (ER) binding pocket, with this specific substitution pattern conferring distinct ERα/β binding profiles compared to the unsubstituted or para-substituted analogs [1]. Replacing this protected intermediate with a slightly different analog would lead to synthetic failure or yield a final compound with an unpredictable pharmacological profile, undermining the integrity of structure-activity relationship (SAR) studies [1].

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-Dimethylpropanoate


Structural Differentiation from the Non-Methoxylated Pivalate Analog (CAS 444643-75-8)

The target compound is a direct structural analog of (4-Oxo-3-phenylchromen-7-yl) 2,2-dimethylpropanoate (CAS 444643-75-8), differing by a single 2-methoxy substituent on the 3-phenyl ring. This modification has an explicit impact on the final drug's pharmacological profile. Docking studies on the final deprotected SERM compounds show that an ortho-substituent on this ring occupies an accessory binding pocket in the estrogen receptor, leading to a different SAR profile compared to the unsubstituted compound [1]. While direct pKi data is for the final deprotected molecules, the origin of this differentiation is established at this protected intermediate stage, making the procurement of the specific 2-methoxy intermediate mandatory for synthesizing the ortho-substituted lead series.

Synthetic Intermediate Chemical Structure Lead Optimization

Defined Synthetic Role as a Pivalate Protecting Group Unlike Other Esters

The compound's 7-pivalate ester is not a random ester but a strategic protecting group chosen for its unique stability to Grignard reagents, a key step in the synthesis. The synthesis of the benzopyran class specifically uses pivaloyl chloride for protection because it was 'simple to introduce and remove, and it was not reactive in the Grignard addition' [1]. This contrasts with other commercially available esters, such as 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate (CAS 303121-48-4) or its 3-chlorobenzoate analog, which are not reported in this published synthetic scheme [1]. The use of alternative esters would lead to undesired side reactions under the published conditions, causing the synthesis to fail [1].

Synthetic Chemistry Protecting Group Process Chemistry

Computational Lipophilicity Differentiation from Polar Ester Analogs

The pivalate ester confers significantly higher calculated lipophilicity (cLogP) compared to more polar ester analogs, directly influencing the compound's behavior in purification and as a synthetic intermediate. PubChem's computational data shows the target compound has an XLogP3 of 4.8 [1], whereas the benzenesulfonate ester analog 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzenesulfonate has a significantly lower XLogP3 of 3.9 [2]. This difference in lipophilicity dictates solvent solubility, chromatographic retention times, and partitioning during workup, which are critical for handling and purification in a multi-step synthesis.

Physicochemical Properties Drug Design Lipophilicity

Class-Level Importance of the 2-Methoxy Substituent in ER Binding

Within the class of final benzopyran SERMs, the presence of a 2-methoxy substituent on the 3-phenyl ring, which originates from this protected intermediate, produces a specific pharmacological profile distinct from unsubstituted or para-substituted compounds. The Amari et al. study demonstrates that the final compound 9a (bearing the 2-methoxy group) showed a different ER binding and in vivo profile compared to its unsubstituted counterpart 9g [1]. Specifically, while both 9a and 9g were potent, 9a was noted to be 'significantly more potent in vivo' as a pure antagonist than 9g, an effect attributed to the ortho-substitution pattern [1]. As the advanced intermediate, this compound is the direct precursor to a lead with superior in vivo antagonist activity.

SAR Estrogen Receptor Medicinal Chemistry

Defined Application Scenarios for 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-Dimethylpropanoate


Synthesis of Ortho-Substituted Benzopyran SERM Leads (e.g., Compound 8a/9a)

The primary application is as a key advanced intermediate in the synthesis of 3-(2-methoxyphenyl) benzopyran SERMs. The published route from Amari et al. uses this specific pivalate-protected intermediate to successfully navigate a Grignard reaction that is incompatible with other protecting groups. Researchers aiming to replicate this synthesis or generate the specific 'a' series of compounds (e.g., 8a, 9a) must procure this exact compound. Using a different ester will lead to side reactions and synthetic failure, as the pivalate's stability is specifically leveraged in the procedure [1].

Structure-Activity Relationship (SAR) Studies on the 3-Phenyl Ring of Benzopyrans

For medicinal chemistry teams exploring the estrogen receptor ligand binding pocket, this compound allows for the systematic exploration of ortho-substitution effects. The evidence shows that the 2-methoxy substituent, which this compound carries, forces the final ligand into an accessory binding cavity, leading to a distinct SAR profile and superior in vivo antagonist activity compared to the unsubstituted analog [1]. Procuring this intermediate is the starting point for generating focused libraries to probe this specific pharmacophoric region, a strategy supported by the docking studies in the literature [1].

Physicochemical and Pharmacokinetic Profiling of Ester Prodrugs

This compound can serve as a model pivalate ester for studying hydrolytic stability. The pivalate ester is a well-known prodrug moiety due to its resistance to hydrolysis [1]. Its significantly higher calculated lipophilicity (XLogP3 = 4.8) compared to other esters like benzenesulfonate (XLogP3 = 3.9) makes it a valuable comparator in assays designed to evaluate the impact of ester type on membrane permeability and metabolic stability [REFS-4, REFS-5]. Industrial labs developing oral SERM prodrugs can use this compound to benchmark the properties conferred by the pivalate group on the benzopyran core.

Reference Standard for Analytical Method Development

Given its defined structure, the compound serves as a well-characterized reference standard for HPLC, LC-MS, or NMR method development. Its unique combination of a chromone core, a pivalate ester, and a 2-methoxyphenyl group provides distinct spectroscopic handles (e.g., chemical shifts, MS fragmentation patterns, UV absorbance maxima) that can be used to calibrate analytical methods for tracking this intermediate and its derivatives in complex reaction mixtures, ensuring quality control in synthetic processes .

Quote Request

Request a Quote for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.